Cas no 924869-05-6 (Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate)

Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-cyano-2-(4-(2-hydroxyethyl)piperazin-1-yl)-6-methylnicotinate
- Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate
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- MDL: MFCD08444015
Experimental Properties
- Melting Point: 95-97°C
Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM309764-1g |
Ethyl 5-cyano-2-(4-(2-hydroxyethyl)piperazin-1-yl)-6-methylnicotinate |
924869-05-6 | 95% | 1g |
$350 | 2022-09-28 | |
Apollo Scientific | OR15087-5g |
Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazin-1-yl]-6-methylnicotinate |
924869-05-6 | 5g |
£495.00 | 2024-05-23 | ||
Crysdot LLC | CD11012467-5g |
Ethyl 5-cyano-2-(4-(2-hydroxyethyl)piperazin-1-yl)-6-methylnicotinate |
924869-05-6 | 95+% | 5g |
$721 | 2024-07-19 | |
A2B Chem LLC | AI78569-1mg |
Ethyl 5-cyano-2-(4-(2-hydroxyethyl)piperazin-1-yl)-6-methylnicotinate |
924869-05-6 | >95% | 1mg |
$201.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532596-5g |
Ethyl 5-cyano-2-(4-(2-hydroxyethyl)piperazin-1-yl)-6-methylnicotinate |
924869-05-6 | 98% | 5g |
¥4743.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532596-500mg |
Ethyl 5-cyano-2-(4-(2-hydroxyethyl)piperazin-1-yl)-6-methylnicotinate |
924869-05-6 | 98% | 500mg |
¥1920.00 | 2024-04-25 | |
TRC | E031095-250mg |
Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate |
924869-05-6 | 250mg |
$ 325.00 | 2022-06-05 | ||
abcr | AB257980-5 g |
Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate, 95%; . |
924869-05-6 | 95% | 5g |
€1349.00 | 2023-04-27 | |
abcr | AB257980-500 mg |
Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate, 95%; . |
924869-05-6 | 95% | 500mg |
€315.00 | 2023-04-27 | |
abcr | AB257980-1 g |
Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate, 95%; . |
924869-05-6 | 95% | 1g |
€478.80 | 2023-04-27 |
Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate Related Literature
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
Additional information on Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate
Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate (CAS No. 924869-05-6): A Comprehensive Overview
Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate, identified by its CAS number 924869-05-6, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of molecules known for their potential biological activities, particularly in the realm of neuropharmacology and anti-inflammatory treatments. The intricate structure of this molecule, featuring a piperazine ring and a nicotinate moiety, makes it a subject of extensive research and development.
The chemical structure of Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate is characterized by several key functional groups. The presence of a cyano group at the 5-position and a hydroxyethyl side chain at the 2-position of the piperazine ring contributes to its unique reactivity and interaction with biological targets. Additionally, the methylnicotinate moiety at the 6-position enhances its pharmacological profile, making it a promising candidate for further investigation.
In recent years, there has been growing interest in exploring the therapeutic potential of compounds that incorporate both piperazine and nicotinate functionalities. These structural elements are known to exhibit favorable interactions with various biological receptors and enzymes, which are crucial for modulating physiological processes. Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate stands out due to its complex architecture, which may contribute to its ability to bind selectively to specific targets.
One of the most compelling aspects of Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate is its potential role in neuropharmacological applications. The piperazine ring is a well-known pharmacophore in drugs designed to interact with central nervous system (CNS) receptors. Studies have shown that piperazine derivatives can modulate neurotransmitter activity, making them valuable in the development of treatments for neurological disorders such as depression, anxiety, and epilepsy. The addition of other functional groups, such as the cyano and hydroxyethyl groups in this compound, further enhances its potential as a pharmacological agent.
Furthermore, the nicotinate moiety in Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate is particularly noteworthy. Nicotinic acid derivatives are known for their anti-inflammatory and cholesterol-lowering properties. The combination of these functionalities may lead to synergistic effects, potentially making this compound an effective therapeutic agent for conditions involving both neurological and metabolic pathways.
Recent research has begun to uncover the mechanisms through which Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate exerts its effects. Preliminary studies suggest that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes including learning, memory, and muscle contraction. The presence of the cyano group may enhance binding affinity by increasing electronic density at key interaction sites on the receptor.
Another area of interest is the potential anti-inflammatory properties of Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate. Inflammation is a hallmark of many chronic diseases, including cardiovascular disorders and autoimmune conditions. The hydroxyethyl side chain may play a role in modulating inflammatory pathways by interacting with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are key players in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
The synthesis of Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the cyano group typically involves cyanation reactions, while the hydroxyethyl side chain can be incorporated through nucleophilic substitution or reduction reactions. The methylnicotinate moiety is often synthesized via condensation reactions followed by functional group transformations.
In conclusion, Ethyl 5-cyano-2-4-(2-hydroxyethyl)piperazino-6-methylnicotinate (CAS No. 924869-05-6) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further exploration in areas such as neuropharmacology and anti-inflammation treatments. As research continues to uncover new insights into its mechanisms of action, this compound may emerge as a valuable tool in the development of novel therapeutic strategies.
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